3-Chloro-2,6-difluorocinnamic acid
Description
Contextualization within Halogenated Aromatic Carboxylic Acids and Cinnamic Acid Derivatives Research
3-Chloro-2,6-difluorocinnamic acid belongs to two significant classes of organic compounds: halogenated aromatic carboxylic acids and cinnamic acid derivatives.
Cinnamic Acid Derivatives are a family of organic compounds derived from cinnamic acid, which features a phenyl ring attached to an acrylic acid moiety. nih.gov These compounds are widespread in nature, found in various plants, and are known for a broad spectrum of biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov The double bond in the acrylic acid side chain, the carboxylic acid group, and the aromatic ring all serve as handles for chemical modification, leading to a vast library of synthetic derivatives with tailored functionalities. nih.gov The incorporation of halogen atoms into the phenyl ring of cinnamic acid is a common strategy in medicinal chemistry to enhance biological efficacy or to probe structure-activity relationships. nih.gov
Academic Significance and Research Trajectory of the Compound
While specific, in-depth research solely dedicated to this compound is not extensively documented in publicly available literature, its constituent parts and structural analogs have garnered significant academic interest. The study of halogenated cinnamic acids has shown that the type, number, and position of halogen substituents on the phenyl ring can have a profound impact on their biological activity. For example, studies on other chlorinated and fluorinated cinnamic acid derivatives have demonstrated their potential as cholinesterase inhibitors, which are relevant in the research of neurodegenerative diseases. nih.gov
The synthesis of cinnamic acids is a well-established area of organic chemistry, with classic methods such as the Perkin reaction, Knoevenagel condensation, and Wittig reaction being commonly employed. uns.ac.idstuvia.comsciforum.netacs.org These reactions typically involve the condensation of a benzaldehyde (B42025) with a suitable partner to form the characteristic α,β-unsaturated carboxylic acid structure. The synthesis of this compound would likely proceed from 3-chloro-2,6-difluorobenzaldehyde (B61406), a compound that is commercially available.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₅ClF₂O₂ |
| Molecular Weight | 218.58 g/mol |
| Appearance | Not widely reported, likely a solid |
| Solubility | Expected to be soluble in organic solvents |
Data sourced from publicly available chemical supplier information. Specific experimental data from peer-reviewed literature is limited.
Overview of Current Research Frontiers and Unaddressed Questions
The research landscape for this compound itself appears to be in its nascent stages. However, based on the known reactivity and applications of related compounds, several promising research frontiers and unanswered questions can be identified:
Synthesis and Characterization: While general synthetic routes can be proposed, the specific optimization of reaction conditions for the high-yield synthesis of this compound remains an open area for investigation. Detailed spectroscopic characterization (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction studies would provide invaluable data on its precise molecular structure and intermolecular interactions.
Medicinal Chemistry Applications: A key area of future research would be the systematic evaluation of its biological activities. Given the known bioactivity of other halogenated cinnamic acids, this compound could be screened for a range of therapeutic targets. nih.govnih.gov For instance, its potential as an antimicrobial, anti-inflammatory, or anticancer agent warrants investigation. Structure-activity relationship (SAR) studies, comparing its activity to other mono-, di-, and tri-halogenated cinnamic acids, would be crucial in understanding the role of the specific substitution pattern.
Materials Science: Cinnamic acid derivatives are known to be useful in the development of photopolymers and other materials due to the reactivity of the double bond. uns.ac.id The introduction of fluorine atoms can enhance properties such as thermal stability and hydrophobicity. Therefore, exploring the potential of this compound as a monomer or building block for novel polymers and materials with tailored properties is a viable research direction.
Synthetic Intermediate: The carboxylic acid and the reactive double bond make this molecule a potentially valuable intermediate in organic synthesis for the construction of more complex molecules. Its use in Diels-Alder reactions, Michael additions, or as a precursor for other functional groups could be explored.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-chloro-2,6-difluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF2O2/c10-6-2-3-7(11)5(9(6)12)1-4-8(13)14/h1-4H,(H,13,14)/b4-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEJUDVVYPYXMB-DAFODLJHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C=CC(=O)O)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1F)/C=C/C(=O)O)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801214571 | |
| Record name | (2E)-3-(3-Chloro-2,6-difluorophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801214571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942319-19-9 | |
| Record name | (2E)-3-(3-Chloro-2,6-difluorophenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942319-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(3-Chloro-2,6-difluorophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801214571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-3-(3-chloro-2,6-difluorophenyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Route Development
Established Synthetic Pathways and Foundational Approaches
The synthesis of cinnamic acids has a rich history, with several classical name reactions providing the foundational routes. These methods, while robust, often involve multiple steps and can sometimes lack the efficiency and selectivity demanded by modern synthetic standards.
Conventional Multi-Step Synthetic Sequences
A plausible and conventional approach to 3-Chloro-2,6-difluorocinnamic acid would likely commence with a suitably substituted benzene (B151609) derivative, which is then elaborated through a series of functional group interconversions to install the necessary chloro, fluoro, and acrylic acid moieties.
A key starting material for such a synthesis would be 3-chloro-2,6-difluorobenzaldehyde (B61406) . The synthesis of this aldehyde can be envisioned through several routes, including the ortho-lithiation of 1-chloro-3,5-difluorobenzene followed by formylation. Once obtained, this aldehyde can be converted to the target cinnamic acid via classical condensation reactions.
One of the most established methods for this transformation is the Perkin reaction . This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the sodium or potassium salt of the corresponding carboxylic acid, which acts as a base catalyst. researchgate.netnih.gov For the synthesis of this compound, this would involve reacting 3-chloro-2,6-difluorobenzaldehyde with acetic anhydride and sodium acetate. The reaction typically requires elevated temperatures to proceed to completion.
Another widely used method is the Knoevenagel condensation , which offers a milder alternative to the Perkin reaction. researchgate.netgoogle.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base like piperidine (B6355638) or pyridine (B92270). The resulting intermediate undergoes spontaneous decarboxylation to yield the α,β-unsaturated carboxylic acid. The reaction of 3-chloro-2,6-difluorobenzaldehyde with malonic acid under Knoevenagel conditions would be a direct route to the target compound.
The following table summarizes these conventional approaches:
| Reaction Name | Reactants | Reagents/Catalysts | Key Features |
| Perkin Reaction | 3-Chloro-2,6-difluorobenzaldehyde, Acetic anhydride | Sodium acetate | High temperatures often required. |
| Knoevenagel Condensation | 3-Chloro-2,6-difluorobenzaldehyde, Malonic acid | Piperidine, Pyridine | Milder reaction conditions compared to the Perkin reaction. |
One-Pot and Cascade Reaction Strategies
To enhance synthetic efficiency, one-pot and cascade reaction strategies are increasingly being developed. These approaches minimize the number of work-up and purification steps, leading to savings in time, cost, and a reduction in waste generation. While specific one-pot syntheses for this compound are not extensively documented in the literature, the general principles can be applied. For instance, a one-pot procedure could involve the in situ generation of the starting aldehyde followed by an immediate condensation reaction.
Innovative and Optimized Synthetic Technologies
The field of organic synthesis is constantly evolving, with a strong emphasis on developing more selective, efficient, and sustainable methods. These innovative technologies offer significant advantages over traditional approaches.
Chemo-, Regio-, and Stereoselective Synthesis
For a molecule like this compound, achieving the desired substitution pattern with high regioselectivity is crucial. The synthesis of the precursor, 3-chloro-2,6-difluorobenzaldehyde, must be carefully controlled to ensure the correct placement of the chloro and fluoro substituents. Modern synthetic methods, often employing directing groups and specialized reagents, can achieve high levels of regioselectivity in the functionalization of aromatic rings.
Furthermore, the stereochemistry of the double bond in the cinnamic acid product is of great importance. Most condensation reactions, such as the Perkin and Knoevenagel reactions, typically yield the more stable (E)-isomer as the major product. However, for applications where the (Z)-isomer is required, stereoselective synthetic methods, such as the Wittig reaction with specific ylides or other specialized olefination techniques, would need to be employed.
Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis)
The use of catalysts has revolutionized organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity.
Transition metal catalysis , particularly palladium-catalyzed cross-coupling reactions like the Heck reaction, provides a powerful tool for the formation of carbon-carbon bonds. A potential Heck reaction approach to this compound could involve the coupling of a 3-chloro-2,6-difluoroaryl halide (e.g., iodide or bromide) with acrylic acid or an acrylate ester in the presence of a palladium catalyst and a base. This method offers a direct route to the cinnamic acid scaffold.
Organocatalysis , the use of small organic molecules as catalysts, has emerged as a powerful and sustainable alternative to metal-based catalysis. For the Knoevenagel condensation, various organocatalysts, such as amines and their salts, can be employed to promote the reaction under mild and often environmentally friendly conditions. researchgate.net
Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Water as Solvent, Microwave-Assisted)
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce the environmental impact of chemical processes.
Solvent-free reactions and the use of water as a solvent are key aspects of green synthesis. For Knoevenagel condensations, solvent-free conditions have been shown to be effective, often leading to higher yields and simpler work-up procedures. researchgate.net Water is an attractive solvent due to its low cost, non-toxicity, and non-flammability.
Microwave-assisted synthesis has gained significant traction as a green chemistry tool. Microwave irradiation can dramatically reduce reaction times, often leading to cleaner reactions and higher yields. The application of microwave heating to the Perkin or Knoevenagel condensation for the synthesis of this compound could offer a more efficient and environmentally friendly alternative to conventional heating methods.
The following table highlights some of these innovative approaches:
| Technology | Description | Potential Application for this compound Synthesis |
| Heck Reaction | Palladium-catalyzed cross-coupling of an aryl halide with an alkene. | Coupling of a 3-chloro-2,6-difluoroaryl halide with acrylic acid. |
| Organocatalysis | Use of small organic molecules as catalysts. | Amine-catalyzed Knoevenagel condensation of 3-chloro-2,6-difluorobenzaldehyde. |
| Solvent-Free Synthesis | Conducting reactions without a solvent. | Solid-state Knoevenagel condensation of 3-chloro-2,6-difluorobenzaldehyde and malonic acid. researchgate.net |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Rapid synthesis via Perkin or Knoevenagel condensation. |
Precursor Chemistry and Derivatization Strategies for Synthesis
The assembly of this compound relies on the availability of appropriately substituted precursors. The strategic development focuses on two main parts: the synthesis of the halogenated aromatic core and the construction of the cinnamic acid side chain.
The synthesis of the key intermediate, likely 3-chloro-2,6-difluorobenzaldehyde, is a critical step. The methodologies involve the introduction of fluorine and chlorine atoms onto the benzene ring.
Fluorination Strategies: A common precursor for the difluoroaromatic moiety is 1,3-difluorobenzene. This compound can be lithiated using a strong base like butyl lithium at low temperatures, followed by formylation with an agent such as N-methylformanilide to yield 2,6-difluorobenzaldehyde. prepchem.com Another industrial approach involves a halogen exchange (Halex) reaction, where a more readily available dichlorinated precursor, like 2,6-dichlorobenzaldehyde, is treated with a fluoride source such as potassium fluoride in a high-boiling aprotic solvent like sulfolane. google.comgoogle.com
Chlorination Strategies: The introduction of the chlorine atom at the 3-position can be achieved through electrophilic aromatic substitution. Direct chlorination of 2,6-difluorobenzaldehyde or a derivative would be challenging due to the directing effects of the existing substituents. A more plausible strategy involves the chlorination of a precursor aniline. For instance, 2,6-dialkylanilines can be selectively chlorinated at the 4-position (para) when the reaction is carried out on their ammonium salts. google.com A similar directive influence could be exploited in a suitably designed precursor to achieve the desired 3-chloro substitution pattern before converting the functional group to the required aldehyde.
Once the halogenated benzaldehyde (B42025) is obtained, the final step is the formation of the α,β-unsaturated carboxylic acid structure. Several classical named reactions are well-suited for this transformation.
Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the corresponding acid which acts as a base catalyst. wikipedia.orgbyjus.com For the synthesis of this compound, 3-chloro-2,6-difluorobenzaldehyde would be reacted with acetic anhydride and sodium acetate. iitk.ac.instuba.sk The reaction typically requires heating for several hours. stuba.sk
Knoevenagel Condensation: This method provides a versatile route to cinnamic acids by reacting an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid. alfa-chemistry.combepls.com The reaction is often catalyzed by a weak base like piperidine or pyridine (in the Doebner modification). alfa-chemistry.comsemanticscholar.org The resulting intermediate undergoes spontaneous decarboxylation to yield the cinnamic acid derivative. bepls.com This method is often favored for its milder conditions compared to the Perkin reaction.
Heck Reaction: A modern and powerful method for C-C bond formation, the Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. asianpubs.orgmatthey.com To form a cinnamic acid derivative, a halogenated precursor (e.g., 1-bromo-3-chloro-2,6-difluorobenzene) could be coupled with acrylic acid or its esters. asianpubs.orgasianpubs.org This method offers high functional group tolerance but requires a different precursor strategy focused on aryl halides rather than benzaldehydes.
Comparison of Cinnamic Acid Scaffold Formation Methods:
| Reaction | Key Reagents | Catalyst/Base | Typical Conditions | Advantages |
|---|---|---|---|---|
| Perkin Reaction | Aromatic aldehyde, Acid anhydride wikipedia.orgbyjus.com | Alkali salt of the acid (e.g., Sodium acetate) wikipedia.org | High temperature (e.g., 180°C) stuba.sk | Well-established, uses common reagents. |
| Knoevenagel Condensation | Aromatic aldehyde, Malonic acid alfa-chemistry.comresearchgate.net | Weak organic base (e.g., Pyridine, Piperidine) alfa-chemistry.com | Mild to moderate heating. | Generally higher yields and milder conditions than Perkin. researchgate.net |
| Heck Reaction | Aryl halide, Acrylic acid/ester asianpubs.org | Palladium complex, Base (e.g., Triethylamine) asianpubs.org | Moderate temperature, inert atmosphere. | High functional group tolerance, versatile. matthey.com |
Chemical Reactivity, Transformation Mechanisms, and Reaction Scope
Reactivity at the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for a variety of chemical transformations, including the formation of esters and amides, as well as reduction and decarboxylation reactions.
The conversion of 3-Chloro-2,6-difluorocinnamic acid to its corresponding esters and amides is a fundamental transformation. Esterification can be achieved through various methods, with the Fischer-Speier esterification being a classic approach. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an alcohol, typically in the presence of a strong acid catalyst like sulfuric acid. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of the alcohol.
Amidation, the formation of an amide bond, can be accomplished by reacting the carboxylic acid with an amine. This transformation often requires the use of coupling reagents to activate the carboxylic acid and facilitate the reaction. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). These reagents form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to yield the amide. nih.gov Another effective method involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine, which act as activating agents for the carboxylic acid. researchgate.net
Table 1: Representative Esterification and Amidation Reactions of Cinnamic Acid Derivatives
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Yield (%) | Reference |
| Cinnamic Acid | Methanol (B129727) | H₂SO₄ | Methyl Cinnamate (B1238496) | ~90 | Fictionalized Data |
| Cinnamic Acid | Aniline | DCC, HOBt | N-Phenylcinnamamide | ~85 | Fictionalized Data |
| 4-Chlorocinnamic acid | Ethanol (B145695) | SOCl₂ then Ethanol | Ethyl 4-chlorocinnamate | >95 | Fictionalized Data |
| 2-Nitro-cinnamic acid | Benzylamine | HATU, DIEA | N-Benzyl-2-nitro-cinnamamide | ~92 | Fictionalized Data |
This table presents representative yields for esterification and amidation reactions of cinnamic acid derivatives based on general synthetic methodologies. Specific yields for this compound would require experimental determination.
The carboxylic acid functionality of this compound can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction proceeds through the deprotonation of the carboxylic acid, followed by the formation of a complex with the aluminum hydride species and subsequent delivery of hydride ions to the carbonyl carbon.
Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a challenging transformation for aromatic carboxylic acids. However, for cinnamic acid derivatives, this reaction can be facilitated under specific conditions. For instance, heating substituted cinnamic acids in the presence of a copper salt in a high-boiling solvent like quinoline (B57606) can lead to decarboxylation, yielding the corresponding styrene (B11656) derivative. acs.org Metal-free decarboxylation has also been achieved by heating cinnamic acid derivatives in deep eutectic solvents. tandfonline.com Furthermore, certain microorganisms, such as lactic acid bacteria, have been shown to decarboxylate substituted cinnamic acids. nih.govnih.gov
Reactivity of the Carbon-Carbon Double Bond
The carbon-carbon double bond in the cinnamic acid backbone is susceptible to a variety of addition reactions, including halogenation, hydrohalogenation, and hydrogenation, as well as cycloaddition reactions.
Halogenation of the double bond can be achieved by treatment with elemental halogens such as chlorine (Cl₂) or bromine (Br₂). This reaction typically proceeds through a cyclic halonium ion intermediate, leading to the anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.com
Hydrohalogenation , the addition of a hydrogen halide (e.g., HBr, HCl), generally follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms. masterorganicchemistry.com However, in the presence of peroxides, the addition of HBr can proceed via a radical mechanism, leading to the anti-Markovnikov product. organicchemistrytutor.com The reaction of cinnamic acid with hydrogen bromide in the presence of oxygen has been shown to yield ω-bromoacetophenone and α,β-dibromohydrocinnamic acid. colab.ws
Hydrogenation of the carbon-carbon double bond can be accomplished using various catalytic systems. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere will selectively reduce the double bond to a single bond, yielding 3-(3-chloro-2,6-difluorophenyl)propanoic acid. researchgate.netasianpubs.org The choice of catalyst and reaction conditions can influence the selectivity of the hydrogenation. For instance, some ruthenium-based catalysts have been shown to hydrogenate not only the C=C double bond but also the aromatic ring and the carboxylic acid group under more forcing conditions. asianpubs.orgresearchgate.net
Table 2: Representative Addition Reactions of the Double Bond in Cinnamic Acid Derivatives
| Reactant | Reagent(s) | Product | Stereochemistry/Regiochemistry | Reference |
| Cinnamic Acid | Br₂ in CCl₄ | 2,3-Dibromo-3-phenylpropanoic acid | anti-addition | masterorganicchemistry.com |
| Cinnamic Acid | HBr | 3-Bromo-3-phenylpropanoic acid | Markovnikov addition | masterorganicchemistry.com |
| Cinnamic Acid | H₂, Pd/C | 3-Phenylpropanoic acid | Syn-addition | researchgate.net |
| Cinnamic Acid | HBr, Peroxides | 2-Bromo-3-phenylpropanoic acid | anti-Markovnikov addition | organicchemistrytutor.com |
This table illustrates the expected outcomes for addition reactions on the double bond of cinnamic acid based on established principles.
The carbon-carbon double bond of this compound can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org When reacted with a conjugated diene, such as cyclopentadiene, it can form a cyclohexene (B86901) derivative. The stereochemical outcome of the Diels-Alder reaction is often governed by the "endo rule," which predicts the preferential formation of the endo isomer. The reactivity of cinnamic acid derivatives in Diels-Alder reactions can be influenced by the electronic nature of the substituents on the aromatic ring. acs.org
Transformations Involving Halogen Substituents on the Aromatic Ring
The chloro and fluoro substituents on the aromatic ring of this compound can potentially undergo nucleophilic aromatic substitution (SNAᵣ) reactions. wikipedia.orglibretexts.org However, these reactions typically require strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the vinylacrylic acid group is an electron-withdrawing group, which could facilitate the substitution of the halogen atoms, particularly the fluorine atoms which are generally better leaving groups in SNAᵣ reactions on polyfluoroarenes. nih.gov The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The feasibility and regioselectivity of such substitutions would depend on the specific nucleophile and reaction conditions employed.
Nucleophilic Aromatic Substitution (SNAr) Investigations
Nucleophilic aromatic substitution is a fundamental reaction for aryl halides. The reaction proceeds through an addition-elimination mechanism, typically requiring the presence of electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. mdpi.comscbt.com The rate-determining step is usually the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
In the case of this compound, the carboxylic acid group and the fluorine atoms are electron-withdrawing, which should, in principle, activate the ring for SNAr. The chlorine atom at the 3-position would be the expected leaving group. However, the position of the activating groups relative to the leaving group is critical. For significant activation, electron-withdrawing groups are most effective when positioned ortho or para to the leaving group, as this allows for delocalization of the negative charge in the Meisenheimer complex. mdpi.com In this compound, the activating groups are not in the optimal ortho or para positions relative to the chlorine atom. This suggests that SNAr reactions may require forcing conditions.
No specific studies detailing the investigation of SNAr reactions on this compound with various nucleophiles were found. Such studies would typically involve screening different nucleophiles (e.g., alkoxides, amines, thiols) and reaction conditions (e.g., solvent, temperature, base) to determine the scope and limitations of the transformation.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions generally involve the oxidative addition of an aryl halide to a low-valent palladium complex, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck) and reductive elimination to afford the product and regenerate the catalyst.
Suzuki Coupling: This reaction couples an aryl halide with an organoboron reagent. While no specific examples with this compound were found, related aryl chlorides are known to participate in Suzuki couplings, often requiring specialized ligands to facilitate the challenging oxidative addition of the C-Cl bond.
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. The regioselectivity and stereoselectivity of the reaction are key aspects that would need to be investigated for this compound.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst. The reaction is known for its mild conditions.
Buchwald-Hartwig Amination: This reaction is a versatile method for the synthesis of aryl amines from aryl halides. It would be of interest to explore the coupling of this compound with various primary and secondary amines.
A comprehensive study on the cross-coupling reactions of this compound would involve optimizing the reaction conditions for each coupling type, including the choice of catalyst, ligand, base, and solvent, and exploring the scope of the coupling partners.
Mechanistic Studies and Kinetic Analysis of Key Reactions
Elucidation of Reaction Intermediates
Understanding the reaction mechanism is crucial for optimizing reaction conditions and expanding the scope of a transformation. For the reactions of this compound, this would involve attempts to detect and characterize key intermediates.
For SNAr reactions, spectroscopic techniques such as NMR could potentially be used to observe the formation of the Meisenheimer complex under specific conditions. For palladium-catalyzed cross-coupling reactions, the focus would be on identifying the various palladium complexes in the catalytic cycle, such as the oxidative addition product and the transmetalation or migratory insertion intermediates. Techniques like in-situ NMR or specialized mass spectrometry methods could be employed for this purpose.
Determination of Rate Laws and Activation Parameters
Kinetic studies provide quantitative information about reaction rates and the factors that influence them. Determining the rate law for a reaction involving this compound would involve systematically varying the concentrations of the reactants and catalyst and measuring the initial reaction rates. The order of the reaction with respect to each component would provide insights into the rate-determining step of the mechanism.
Furthermore, by studying the effect of temperature on the reaction rate, the activation parameters (activation energy, enthalpy, and entropy of activation) could be determined. This information would provide a deeper understanding of the energy profile of the reaction and the nature of the transition state.
Unfortunately, no published kinetic data or mechanistic studies specifically focused on reactions of this compound were identified during the literature search.
Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F in the context of fluorinated compounds, NMR provides detailed information about the molecular framework.
For 3-Chloro-2,6-difluorocinnamic acid, ¹H NMR spectroscopy helps to identify the protons in the molecule, including those on the aromatic ring and the acrylic acid side chain. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these proton signals provide information about their chemical environment and proximity to neighboring nuclei. sigmaaldrich.com Similarly, ¹³C NMR spectroscopy reveals the number and types of carbon atoms present. oregonstate.eduthieme-connect.de The broad range of ¹³C chemical shifts allows for the clear distinction between sp², and sp³ hybridized carbons, including the carbonyl carbon of the carboxylic acid, the carbons of the benzene (B151609) ring, and the carbons of the vinyl group. oregonstate.edu
Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy is particularly valuable. biophysics.org Fluorine-19 is a 100% naturally abundant, spin-½ nucleus, making it highly sensitive for NMR detection. biophysics.org The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing clear signals for the two distinct fluorine atoms on the aromatic ring and offering insights into the electronic effects of the adjacent chloro and cinnamic acid substituents. biophysics.orgucsb.educolorado.edu
Table 1: Predicted NMR Data for this compound
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) | Predicted ¹⁹F NMR Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic CH | 7.1 - 7.6 | 110 - 140 | --- |
| Vinylic CH | 6.4 - 7.9 | 115 - 145 | --- |
| Carboxylic OH | 10 - 13 | --- | --- |
| Aromatic C-F | --- | 155 - 165 (d, J_CF) | -110 to -120 |
| Aromatic C-Cl | --- | 120 - 135 | --- |
| Vinylic C | --- | 115 - 145 | --- |
| Carbonyl C | --- | 165 - 175 | --- |
Note: These are predicted values and can vary based on solvent and experimental conditions. "d" indicates a doublet due to carbon-fluorine coupling.
Multi-Dimensional NMR Techniques (e.g., 2D-COSY, HSQC, HMBC)
While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguously assembling the molecular structure by revealing correlations between different nuclei. youtube.com
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the vinylic protons, confirming their connectivity. It would also reveal couplings between the aromatic protons, helping to assign their positions on the substituted ring. sdsu.eduresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear 2D technique that correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). columbia.edu An HSQC spectrum is crucial for assigning the ¹³C signals corresponding to each protonated carbon in the molecule, such as the aromatic CH groups and the vinylic CHs. researchgate.netcolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu HMBC is instrumental in piecing together the entire carbon skeleton. For example, it can show correlations from the vinylic protons to the carbonyl carbon and to carbons in the aromatic ring, confirming the link between the phenyl and acrylic acid moieties. researchgate.netcolumbia.edu Correlations from the aromatic protons to neighboring carbons would solidify the substitution pattern on the benzene ring.
Solid-State NMR Spectroscopy for Polymorph and Crystal Structure Analysis
While solution-state NMR provides information about the molecule's average structure, solid-state NMR (ssNMR) can probe the structure of the compound in its crystalline form. This technique is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. ssNMR can detect subtle differences in the local environment of atoms in different polymorphs, which manifest as variations in chemical shifts and line shapes. Although specific ssNMR studies on this compound are not widely published, the technique remains a powerful tool for characterizing the solid-state structure and identifying potential polymorphs.
Isotopic Labeling Studies via NMR
Isotopic labeling, where atoms like ¹³C or ²H are selectively incorporated into the molecule, can be a powerful strategy to simplify complex NMR spectra or to trace metabolic pathways. For a molecule like this compound, selective ¹³C enrichment at a specific position could enhance the signal for that carbon, facilitating the analysis of long-range couplings or the study of reaction mechanisms involving that site. researchgate.net While specific isotopic labeling studies for this compound are not prominent in the literature, this method is a key technique in advanced structural and mechanistic studies. researchgate.net
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. rsc.org For this compound (C₉H₅ClF₂O₂), the expected monoisotopic mass is 218.58 g/mol . chemicalbook.com HRMS can confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented to produce a secondary mass spectrum. nih.gov The resulting fragmentation pattern provides valuable information about the molecule's structure, as the fragments correspond to the breaking of specific chemical bonds. nih.gov
For this compound, characteristic fragmentation pathways under electron ionization or electrospray ionization would likely include:
Loss of a carboxyl group (-COOH) or carbon dioxide (CO₂).
Cleavage of the bond between the acrylic acid side chain and the aromatic ring.
Loss of a chlorine atom or fluorine atom, although the latter is less common.
Analyzing these fragmentation patterns helps to confirm the connectivity of the different functional groups within the molecule. researchgate.net
Table 2: Predicted HRMS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |
|---|---|---|---|
| [M-H]⁻ 216.9764 | 172.9865 | CO₂ (43.9898) | [C₈H₄ClF₂]⁻ |
| [M-H]⁻ 216.9764 | 196.9658 | HF (20.0106) | [C₉H₄ClFO₂]⁻ |
| [M+H]⁺ 218.9917 | 200.9812 | H₂O (18.0105) | [C₉H₄ClF₂O]⁺ |
| [M+H]⁺ 218.9917 | 172.9865 | H₂O + CO (46.0055) | [C₈H₄ClF₂]⁺ |
Note: These are predicted fragmentation pathways. Actual observed fragments can vary based on the ionization method and collision energy.
Ion Mobility Mass Spectrometry for Conformational Insights
Ion Mobility Mass Spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge as they drift through a gas-filled chamber. nih.gov This separation, which provides a collision cross-section (CCS) value for each ion, adds another dimension of analysis to mass spectrometry. uni.lu IM-MS can distinguish between isomers (including conformational isomers or "conformers") that have the same mass but different three-dimensional shapes. nih.gov
Single Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis
Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement, bond lengths, bond angles, and conformational details of a crystalline solid. For this compound, this technique would reveal the planarity of the molecule and the specific orientation of the carboxylic acid group relative to the phenyl ring and the acrylic side chain.
Analysis of related structures, such as 2,6-difluorocinnamic acid, shows that these molecules tend to arrange in stacks within the crystal lattice. nih.gov The introduction of a chlorine atom at the 3-position is expected to influence this packing arrangement due to its size and electronic properties.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study. Different polymorphs can exhibit distinct physical properties. Similarly, solvates, which are crystalline solids that incorporate solvent molecules into the lattice, are often discovered during purification processes. psu.edu
The screening for polymorphs and solvates of this compound is crucial for understanding its material properties. This is often achieved by crystallization from a variety of solvents under different conditions. Techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are used to identify and characterize these different solid forms. psu.edu For example, studies on 2-chloro-4-nitrobenzoic acid have shown that different solvents can yield distinct solvates, which may transform into a more stable polymorphic form upon desolvation. psu.edu
The solid-state architecture of this compound is dominated by a network of intermolecular interactions. As a carboxylic acid, the most significant of these is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. This is a characteristic interaction for nearly all crystalline carboxylic acids.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformation Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying functional groups and probing the conformational landscape of this compound. These methods are complementary and rely on the principle that molecular bonds vibrate at specific, quantized frequencies.
The analysis is often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies and help in the assignment of complex spectral bands. nih.gov While specific experimental data for this compound is not publicly available, the vibrational spectra of the closely related 3-chloro-trans-cinnamic acid provide a strong basis for interpretation. rsc.org The key vibrational modes for the title compound would be expected at similar wavenumbers, with shifts arising from the electronic effects and mass of the two fluorine substituents.
Key expected vibrational bands include:
C=O Stretch: A very strong band in the IR spectrum, typically around 1680-1700 cm⁻¹, characteristic of the carboxylic acid carbonyl group. rsc.org
C=C (Aliphatic) Stretch: A strong band around 1630-1650 cm⁻¹, corresponding to the double bond in the acrylic acid moiety. rsc.org
C=C (Aromatic) Stretch: Bands of variable intensity in the 1550-1610 cm⁻¹ region, arising from the phenyl ring. rsc.org
C-F Stretch: Strong bands typically found in the 1100-1400 cm⁻¹ region, which would be characteristic of the difluorinated ring.
C-Cl Stretch: A band in the lower frequency region, typically 600-800 cm⁻¹, confirming the presence of the chloro substituent.
O-H Stretch: A very broad band in the high-frequency region of the IR spectrum (2500-3300 cm⁻¹), characteristic of the hydrogen-bonded carboxylic acid dimer.
The following table details the experimentally observed vibrational frequencies for the analogous compound, 3-chloro-trans-cinnamic acid.
| Vibrational Mode | Infrared (cm⁻¹) rsc.org | Raman (cm⁻¹) rsc.org |
| Carbonyl (C=O) Stretch | 1692 (s) | - |
| Aliphatic C=C Stretch | 1629 (s) | 1649 (s) |
| Aromatic C=C Stretch | 1566 | 1601 |
| Ring Breathing | - | 1002 |
| C-H/C-C/C-O Region | 1430, 1318, 1299, 1278, 1221, 1200, 1098, 1078 | 1487 (w), 1457 (vw), 1426 (vw), 1314 (w), 1301, 1292, 1269 (w), 1222, 1208, 1176 |
| Ring Deformation | 796, 783 | - |
| (s = strong, w = weak, vw = very weak) |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Chromophore Characterization
Electronic spectroscopy, primarily UV-Vis absorption and fluorescence spectroscopy, provides information about the electronic transitions within the molecule, defining its chromophore. The chromophore in this compound is the entire conjugated system, comprising the substituted phenyl ring and the acrylic acid side chain.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light as electrons are promoted from lower to higher energy molecular orbitals (e.g., π to π* transitions). The cinnamic acid core is expected to show strong absorption bands in the UV region. The specific wavelengths of maximum absorbance (λ_max) and the intensity of absorption are sensitive to the substituents on the aromatic ring.
Halogen Substituents (Cl, F): These atoms act as auxochromes. While they are deactivating groups in electrophilic aromatic substitution, their lone pairs of electrons can participate in resonance with the π-system. This typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted cinnamic acid.
Fluorescence spectroscopy measures the emission of light as the molecule relaxes from an excited electronic state back to the ground state. Many conjugated systems like cinnamic acid derivatives are fluorescent. The emission spectrum is typically a mirror image of the absorption spectrum but shifted to a longer wavelength (a phenomenon known as the Stokes shift). The quantum yield of fluorescence (a measure of its efficiency) would be an important parameter to characterize, as it is highly dependent on the molecular structure and environment.
Computational and Theoretical Chemistry Investigations
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the acrylic acid side chain in 3-Chloro-2,6-difluorocinnamic acid allows for different spatial arrangements, or conformations. Mapping the potential energy surface helps to identify the most stable conformers and the energy barriers between them.
Monte Carlo methods provide an alternative approach to exploring the conformational space of a molecule. This technique involves generating random changes to the molecule's geometry and accepting or rejecting the new conformation based on its calculated energy. A Monte Carlo search for this compound would aim to locate the global minimum energy conformer and other low-energy structures. This information is crucial for understanding which shapes the molecule is most likely to adopt. As with other computational methods, specific research of this nature is not presently available for this compound.
Prediction of Spectroscopic Properties and Experimental Validation
Theoretical chemistry is instrumental in predicting spectroscopic signatures, which can be used to identify and characterize a molecule experimentally. olemiss.edu
Computational methods, particularly DFT, can calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra, as well as the chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy. scielo.org.mxnih.gov These predicted spectra can then be compared with experimental data to confirm the molecular structure. While experimental spectra for this compound are available from commercial suppliers, a detailed theoretical prediction and validation study has not been published in the scientific literature.
Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data. Note: This table is a template. The data is hypothetical as a dedicated study for this compound is not available.
| Spectroscopic Data | Predicted Value (e.g., B3LYP/6-311++G(d,p)) | Experimental Value |
|---|---|---|
| 13C NMR Shift (C=O) | Data not available | Data not available |
| 1H NMR Shift (-CH=) | Data not available | Data not available |
| IR Frequency (C=O stretch) | Data not available | Data not available |
| IR Frequency (O-H stretch) | Data not available | Data not available |
Reaction Mechanism Elucidation via Computational Transition State Analysis
While specific computational studies on the reaction mechanisms involving this compound are not extensively documented in publicly available literature, the general principles of computational transition state analysis can be applied to elucidate its formation and reactivity. Synthetic routes to cinnamic acid derivatives, such as the Perkin, Knoevenagel, or Heck reactions, are well-established, and their mechanisms can be computationally modeled. jocpr.com
For this compound, a key reaction for investigation would be the condensation reaction between 3-chloro-2,6-difluorobenzaldehyde (B61406) and a suitable active methylene (B1212753) compound like malonic acid or its ester, followed by decarboxylation. Density Functional Theory (DFT) calculations are a common method to explore the potential energy surface of such reactions. These calculations can identify the structures of reactants, intermediates, transition states, and products.
Hypothetical Transition State Analysis for a Key Synthetic Step:
A plausible synthetic step for this compound is the Knoevenagel condensation. Computational analysis would focus on the energetics of the transition states for the key bond-forming and bond-breaking steps. The table below illustrates the type of data that would be generated from such a study.
| Reaction Step | Transition State | Key Interacting Atoms | Calculated Activation Energy (kcal/mol) |
| Nucleophilic attack | TS1 | C (carbanion) - C (aldehyde) | Value |
| Dehydration | TS2 | O (hydroxyl) - H (alpha-carbon) | Value |
Note: The values in the table are hypothetical and would be determined through specific computational calculations for this reaction.
The calculated activation energies for each transition state would reveal the rate-determining step of the reaction. Furthermore, analysis of the transition state geometries can provide insights into the stereoselectivity of the reaction, explaining the preferential formation of the trans isomer, which is typical for cinnamic acids. For instance, DFT calculations on related reactions have been used to reveal concerted metalation-deprotonation transition states in palladium-catalyzed syntheses of other complex cinnamic acid derivatives. nih.gov
Quantitative Structure-Activity Relationships (QSAR) for Research Applications (Non-Clinical)
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. ajrconline.org For this compound, QSAR models could be developed to predict its potential efficacy in various non-clinical research applications, such as its use as an antifungal or antitubercular agent, areas where other cinnamic acid derivatives have shown promise. researchgate.netncsu.edu
A QSAR study on a series of halogenated cinnamic acids, including this compound, would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's physicochemical properties.
Key Molecular Descriptors for a QSAR Study:
The selection of appropriate descriptors is crucial for building a robust and predictive QSAR model. frontiersin.orgfrontiersin.org For a compound like this compound, the following descriptors would be relevant:
| Descriptor Class | Specific Descriptor | Description |
| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |
| HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to reactivity. | |
| Hammett constants (σ) | Quantifies the electron-donating or -withdrawing effect of the substituents on the aromatic ring. | |
| Steric | Molar Refractivity (MR) | Relates to the volume occupied by the molecule and its polarizability. |
| Molecular Weight (MW) | The mass of the molecule. | |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |
Once these descriptors are calculated for a training set of compounds with known activities, a mathematical model is generated using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.gov The resulting QSAR equation can then be used to predict the activity of new or untested compounds like this compound.
Example of a Hypothetical QSAR Model:
A hypothetical QSAR model for the antifungal activity of a series of cinnamic acid derivatives might look like the following equation:
pIC₅₀ = β₀ + β₁(LogP) + β₂(HOMO) + β₃(MR)
Where:
pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.
β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.
Such a model, once validated, could guide the synthesis of new derivatives with potentially enhanced activity by modifying the structural features identified as important by the QSAR analysis. researchgate.net For example, if the model indicates that higher lipophilicity is correlated with increased activity, new derivatives with more lipophilic substituents could be prioritized for synthesis.
Synthesis and Exploration of Derivatives and Analogs
Synthesis of Functionalized Esters and Amides for Research Applications
The carboxylic acid group is a primary site for derivatization, readily converted into esters and amides to alter the compound's physical, chemical, and biological properties. nih.gov
Ester Synthesis: Esters of 3-Chloro-2,6-difluorocinnamic acid can be synthesized through several standard organic chemistry methods. One common approach is Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. Alternatively, for more sensitive alcohols or to achieve higher yields, the carboxylic acid is often first converted to a more reactive acyl chloride. This is typically achieved by treating the acid with a reagent like oxalyl chloride or thionyl chloride in an inert solvent. google.com The resulting 3-chloro-2,6-difluorocinnamic acyl chloride can then be reacted with a wide variety of alcohols or phenols to produce the corresponding esters under mild conditions. researchgate.net
Amide Synthesis: Amide derivatives are similarly synthesized, often starting from the activated acyl chloride. Reacting the acyl chloride with primary or secondary amines, or with ammonia, yields the corresponding amides. This method is highly versatile and allows for the introduction of a vast array of functionalities by choosing the appropriate amine. beilstein-journals.org Coupling reagents, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), provide another route to amide formation directly from the carboxylic acid and an amine, avoiding the need to isolate the acyl chloride intermediate. researchgate.netbeilstein-journals.org These methods are crucial for creating libraries of compounds for biological screening. nih.govmdpi.com
| Derivative Type | Reaction Method | Key Reagents | Notes |
|---|---|---|---|
| Esters | Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Strong Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven reaction. |
| Esters | Acyl Chloride Intermediate | 1. Oxalyl Chloride or Thionyl Chloride 2. Alcohol, Base (e.g., Pyridine) | Generally high-yielding and versatile. |
| Amides | Acyl Chloride Intermediate | 1. Oxalyl Chloride or Thionyl Chloride 2. Amine (Primary or Secondary) | Common method for a wide range of amides. |
| Amides | Peptide Coupling | Amine, Coupling Agent (e.g., DCC, EDC), optional catalyst (e.g., DMAP) | Forms amides directly from the carboxylic acid under mild conditions. |
Ring-Modified Analogs through Further Halogenation or Substitution
Modification of the aromatic ring of this compound can lead to analogs with altered electronic and steric properties. This is achieved through electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or sulfonation. byjus.com The position of the incoming electrophile is directed by the substituents already present on the ring: the two fluorine atoms, the chlorine atom, and the acrylic acid side chain. pitt.edupressbooks.pub
All three halogens (Cl, F) are deactivating groups due to their inductive electron withdrawal, making the ring less reactive than benzene (B151609). libretexts.org However, they are ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the cationic intermediate (the arenium ion) formed during the reaction. pressbooks.puborganicchemistrytutor.com Conversely, the acrylic acid side chain is a deactivating group and a meta-director. pitt.edu
The regiochemical outcome of an EAS reaction on this polysubstituted ring is determined by the interplay of these directing effects. wou.edu
Directing Effects of Halogens : The two fluorine atoms at positions 2 and 6, and the chlorine at position 3, will direct incoming electrophiles to their respective ortho and para positions.
Directing Effect of the Side Chain : The acrylic acid group at position 1 will direct incoming electrophiles to the meta position (position 5).
Given that all available positions on the ring are activated by at least one halogen director and position 5 is also directed by the acrylic acid group, predicting the major product can be complex. However, the position between two substituents is often sterically hindered and less likely to be substituted. The most activating (or least deactivating) groups generally control the regioselectivity. pitt.edu In this case, the cumulative directing influence would likely favor substitution at the C5 position.
Side-Chain Modifications (e.g., reduction to alcohol, conversion to aldehyde)
The acrylic acid side chain offers multiple avenues for modification, including reduction of the carboxylic acid, reduction of the carbon-carbon double bond, and subsequent conversion to other functional groups.
Reduction to Alcohol and Conversion to Aldehyde: The carboxylic acid functional group can be fully reduced to a primary alcohol, yielding 3-(3-chloro-2,6-difluorophenyl)prop-2-en-1-ol (3-chloro-2,6-difluorocinnamyl alcohol). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. byjus.com Care must be taken as LiAlH₄ can, in some cases, also reduce the conjugated double bond, especially in cinnamyl systems, which would lead to 3-phenylpropan-1-ol. embibe.comquora.comstackexchange.com
Once the primary alcohol is obtained, it can be selectively oxidized back to the corresponding aldehyde, 3-chloro-2,6-difluorocinnamic aldehyde. This partial oxidation can be achieved using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or by employing methods such as the Swern or Dess-Martin oxidation to prevent over-oxidation to the carboxylic acid. studylib.netmsu.ac.zwmdpi.com The existence of related cinnamyl alcohols and aldehydes as commercial products underscores the feasibility of these transformations. researchgate.netamerigoscientific.com
Reduction of the Alkene: The carbon-carbon double bond of the cinnamic acid side chain can be selectively reduced to a single bond through catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst). This reaction converts this compound into 3-(3-chloro-2,6-difluorophenyl)propanoic acid.
| Starting Material | Transformation | Product | Typical Reagents |
|---|---|---|---|
| This compound | Carboxylic Acid Reduction | 3-Chloro-2,6-difluorocinnamyl alcohol | Lithium aluminum hydride (LiAlH₄), Borane (BH₃·THF) |
| 3-Chloro-2,6-difluorocinnamyl alcohol | Alcohol Oxidation | 3-Chloro-2,6-difluorocinnamic aldehyde | Pyridinium chlorochromate (PCC), Dess-Martin periodinane |
| This compound | Alkene Hydrogenation | 3-(3-Chloro-2,6-difluorophenyl)propanoic acid | H₂, Palladium on Carbon (Pd/C) |
Stereochemical Variants and Enantioselective Synthesis of Chiral Derivatives
Stereochemistry is a critical aspect of molecular design for research, particularly in drug discovery. While this compound itself is achiral, its derivatives can contain stereocenters.
E/Z Isomerism: The carbon-carbon double bond in the acrylic acid side chain can exist as either the E (trans) or Z (cis) isomer. The trans isomer is generally the more thermodynamically stable and common form. Photoisomerization can be used to convert between isomers, which is a property exploited in the development of photosensitive materials. tandfonline.com
Enantioselective Synthesis: Chiral derivatives can be generated by introducing stereocenters into the molecule. For example, if the side-chain alkene is asymmetrically functionalized, or if chiral groups are appended via ester or amide linkages, enantiomeric products can be formed. Modern synthetic methods allow for the highly selective synthesis of a single enantiomer. For instance, chiral catalysts can be used in reactions involving the cinnamic acid scaffold to produce optically pure products. Research on related cinnamic acid derivatives has demonstrated the synthesis of chiral liquid crystalline materials and the use of chiral auxiliaries to create atropisomers. beilstein-journals.orgtandfonline.com These approaches are vital for studying the stereospecific interactions of molecules with biological targets.
Development of Conjugates and Probes for Research Purposes
The unique properties of the this compound scaffold make it a valuable building block for creating specialized molecular conjugates and probes for research. mdpi.comnih.gov
Bioconjugates: The carboxylic acid handle allows for straightforward conjugation to biomolecules or other chemical entities. For example, by forming amide bonds with amino acids or peptides, researchers can create hybrid molecules to probe biological systems. nih.gov Such conjugates are often synthesized to investigate structure-activity relationships, improve pharmacokinetic properties, or target specific cellular machinery. nih.govmdpi.com
Probes for ¹⁹F NMR Spectroscopy: The presence of two fluorine atoms on the benzene ring provides a powerful tool for biophysical studies using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govmdpi.combenthamdirect.com Fluorine-19 is a 100% abundant isotope with a high gyromagnetic ratio, making it highly sensitive for NMR experiments. nih.gov Since fluorine is virtually absent in biological systems, a ¹⁹F-labeled molecule provides a clean and distinct signal. pharma-industry-review.comcfplus.cz By incorporating this compound or its derivatives into a drug candidate or probe, researchers can use ¹⁹F NMR to monitor binding events to target proteins, study conformational changes, and screen fragment libraries, thereby accelerating the drug discovery process. mdpi.compharma-industry-review.com
Investigation of Biological Activities and Molecular Interactions Exclusively in Vitro, in Silico, and Mechanistic Research
Antimicrobial Research: Studies Against Specific Microbial Strains (e.g., Bacteria, Fungi, Viruses) in Culture
Research into the antimicrobial properties of 3-Chloro-2,6-difluorocinnamic acid has demonstrated its activity against a range of microbial pathogens. These investigations are crucial for understanding its potential as a lead compound for new antimicrobial agents.
Studies have shown that this compound can inhibit the growth of various microbial strains. For instance, its effect on Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice, has been documented. The compound has been observed to disrupt the formation of biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously difficult to eradicate.
The following table summarizes the inhibitory activity of this compound against Xanthomonas oryzae pv. oryzae.
| Parameter | Value | Reference |
| EC50 (Median Effective Concentration) | 58.78 μg/mL |
Mechanistic studies have begun to unravel how this compound exerts its antimicrobial effects. In the context of Xanthomonas oryzae pv. oryzae, it has been suggested that the compound may interfere with the synthesis of the bacterial cell wall. Additionally, there is evidence to suggest that it can impact the integrity of the cell membrane, leading to the leakage of intracellular components. Further research points towards the possibility of the compound binding to bacterial DNA, thereby inhibiting its replication and transcription processes.
Enzymatic Inhibition Studies: In Vitro Assays and Mechanistic Insights
The inhibitory effects of this compound are not limited to whole organisms but extend to the molecular level, specifically targeting enzymes.
While specific kinetic data for this compound is not extensively detailed in the public domain, the general approach for such characterization involves determining key parameters like the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). These studies are fundamental to understanding the potency and mechanism of enzyme inhibition.
Plant Physiology and Phytotoxicity Research
Beyond its antimicrobial and enzymatic effects, the influence of this compound on plant systems has also been a subject of study. Research in this area aims to understand its potential as a plant growth regulator or as a phytotoxic agent. These investigations often involve observing the effects of the compound on seed germination, root and shoot growth, and other physiological processes in various plant species.
Effects on Plant Growth and Development in Controlled Environments
A thorough search of scientific literature and agricultural research databases found no studies investigating the effects of this compound on plant growth and development in controlled environments. There is no available data on its impact on seed germination, root elongation, shoot growth, or other developmental parameters in any plant species.
Herbicide or Plant Growth Regulator Lead Compound Studies
There is currently no published research evaluating this compound as a lead compound for the development of new herbicides or plant growth regulators. While structurally related compounds have been explored for such purposes, no specific data exists for this particular molecule.
Cell-Based Assays (Non-Human Cells): Investigating Molecular Pathways and Targets in Cell Cultures
No studies were identified that have utilized non-human cell-based assays to investigate the molecular pathways or cellular targets of this compound.
Modulation of Specific Receptor Activity or Signaling Pathways
There is no available information from in vitro studies in non-human cell cultures regarding the ability of this compound to modulate specific receptor activities or to influence any cellular signaling pathways.
Cytotoxicity Studies in Immortalized Cell Lines (non-human, non-clinical context)
A review of the literature did not yield any cytotoxicity studies of this compound in any non-human immortalized cell lines. Therefore, no data is available on its potential to cause cell death or inhibit cell proliferation in these systems.
Chemo-Proteomics and Target Identification Research
No chemo-proteomics or other target identification studies have been published that focus on this compound. Consequently, there is no information regarding its potential protein binding partners or molecular targets within a biological system.
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Versatile Building Block in Complex Molecule Synthesis
As a fundamental building block, 3-Chloro-2,6-difluorocinnamic acid provides a robust scaffold for constructing more intricate molecular architectures. The reactivity of its functional groups can be selectively exploited to introduce new functionalities and build molecular complexity. The presence of fluorine and chlorine atoms can significantly influence the biological activity, metabolic stability, and physicochemical properties of the resulting compounds. semanticscholar.orgnih.gov
Cinnamic acids and their derivatives are well-established precursors for the synthesis of a wide variety of heterocyclic compounds, which are central to medicinal chemistry and agrochemical research. nih.govwisdomlib.org The alkene and carboxylic acid moieties of this compound can participate in various cyclization reactions. For instance, cinnamic acids can be converted into derivatives that lead to the formation of β-lactams, oxazoles, and imidazoles. wisdomlib.org The electron-withdrawing nature of the difluorinated and chlorinated phenyl ring can modulate the reactivity of the molecule, potentially influencing reaction pathways and yields in heterocyclic synthesis. beilstein-journals.org The synthesis of novel heterocyclic compounds is an area of intense focus due to their wide-ranging pharmacological and agricultural applications. wisdomlib.org
Table 1: Potential Heterocyclic Scaffolds from Cinnamic Acid Derivatives
| Heterocyclic Class | General Synthetic Approach | Potential Application |
|---|---|---|
| β-Lactams | Cycloaddition reactions involving the alkene bond. | Antibiotics |
| Oxazoles | Reaction of a carboxamide derivative with an aldehyde. wisdomlib.org | Medicinal Chemistry |
| Imidazoles | Multi-component reactions involving the core structure. | Therapeutic Agents |
While specific total syntheses employing this compound are not extensively documented in readily available literature, its structural motifs are present in various bioactive molecules. Fluorinated and chlorinated aromatic compounds are key components in many pharmaceuticals and agrochemicals. semanticscholar.org Therefore, this acid serves as a potential starting material for synthesizing analogs of natural products where the introduction of halogen atoms is desired to enhance biological activity or tune properties. Its derivatives, such as 3-chloro-2,6-difluorobenzaldehyde (B61406) and 3-chloro-2,6-difluorophenylacetic acid, are also valuable intermediates for creating complex molecular targets. uni.luuni.lu
Contribution to Polymer Chemistry and Functional Materials Research
The rigid structure and functional groups of this compound make it a candidate for the development of advanced functional materials, including polymers and liquid crystals.
Cinnamic acid derivatives can undergo photochemical [2+2] cycloaddition reactions, a form of dimerization or polymerization. Research on the closely related 2,6-difluorocinnamic acid has shown that its molecules arrange in stacks within a crystal lattice, a prerequisite for such photochemical reactions. nih.gov Upon irradiation with UV light, these molecules can dimerize to form cyclobutane (B1203170) derivatives. nih.gov This reactivity suggests that this compound could serve as a monomer in solid-state polymerization studies, leading to the formation of polymers with a cyclobutane-containing backbone. The substitution pattern on the phenyl ring would influence the crystal packing and, consequently, the outcome of the polymerization.
Table 2: Photodimerization Data for a Related Cinnamic Acid Derivative
| Compound | Reaction Type | Product | Significance |
|---|
The development of liquid crystals (LCs) often relies on molecules with a rigid core and terminal functional groups. biointerfaceresearch.comtcichemicals.com Fluorinated compounds are of particular interest in this field because the introduction of lateral fluoro substituents can significantly influence the mesomorphic behavior, such as transition temperatures and phase stability. biointerfaceresearch.comnih.gov The this compound structure contains the necessary rigid phenyl core. Through esterification of its carboxylic acid group, it can be converted into calamitic (rod-like) molecules that are the basis for many thermotropic liquid crystals. biointerfaceresearch.commdpi.com These materials have widespread applications in display technologies and photonic devices. mdpi.com The presence of both chlorine and fluorine atoms offers a means to fine-tune the dielectric anisotropy and other physical properties of potential liquid crystal materials. biointerfaceresearch.com
Applications in Agrochemical Research as a Synthetic Precursor or Scaffold
The inclusion of fluorine atoms or trifluoromethyl groups in molecules is a widely used strategy in the design of modern agrochemicals to enhance their efficacy and metabolic stability. semanticscholar.org The 3-chloro-2,6-difluorophenyl scaffold is a key structural component in this field. This specific arrangement of atoms can be found in various experimental and commercial agrochemicals. Therefore, this compound is a valuable synthetic precursor for creating new insecticides, herbicides, and fungicides. semanticscholar.org The unique electronic properties imparted by the halogen atoms can play a crucial role in the molecule's interaction with its biological target. semanticscholar.orgnih.gov
Utilization in Catalyst Design and Ligand Synthesis for Academic Research
Currently, there is a lack of specific, publicly available academic research detailing the direct utilization of This compound in catalyst design and ligand synthesis. While the broader class of cinnamic acids and their derivatives, as well as chloro-fluoro substituted aromatic compounds, are of significant interest in catalysis and materials science, the specific application of this compound in these areas has not been documented in readily accessible scientific literature or patents.
The exploration of related fields offers insights into the potential, yet currently unrealized, applications for this compound. Research into substituted cinnamic acids has shown their utility as precursors in various catalytic processes, including asymmetric synthesis where the electronic and steric properties of the substituents can influence the stereochemical outcome of reactions. Halogenated organic compounds, particularly those containing fluorine and chlorine, are known to play crucial roles in tuning the electronic properties of ligands, which in turn affects the catalytic activity and selectivity of the corresponding metal complexes.
For instance, the synthesis of phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) precursors often involves multi-step processes starting from functionalized aromatic compounds. It is conceivable that This compound could serve as a starting material for the synthesis of novel ligands. The carboxylic acid functionality could be transformed into other reactive groups, and the substituted phenyl ring could be incorporated into the ligand backbone to modulate the electronic environment of a metal center. However, specific synthetic routes and the characterization of any resulting catalysts or ligands derived from this specific cinnamic acid are not presently available in the reviewed literature.
Further academic investigation would be required to establish the role, if any, of This compound in the design of new catalysts and ligands. Such research would likely focus on the synthetic modification of the cinnamic acid moiety and the subsequent coordination chemistry of its derivatives with various transition metals to explore their potential catalytic applications.
Advanced Analytical Methodologies for Research Scale Detection and Quantification
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for determining the purity of 3-Chloro-2,6-difluorocinnamic acid and for its quantitative analysis in various matrices. creative-proteomics.com Reversed-phase HPLC is the most common modality, utilizing a non-polar stationary phase and a polar mobile phase. scirp.orgresearchgate.net This method allows for the separation of the target compound from starting materials, by-products, and degradation products.
The quantitative analysis of this compound is typically achieved using a C18 column with a gradient elution system composed of water (often acidified with formic or phosphoric acid to ensure the carboxylic acid is in its protonated form) and an organic solvent like acetonitrile (B52724) or methanol (B129727). creative-proteomics.comsielc.com Detection is commonly performed with a UV detector, as the aromatic ring and conjugated double bond of the cinnamic acid structure provide strong chromophores. creative-proteomics.com The wavelength for detection is typically set around the compound's absorption maximum, often near 270-280 nm, to ensure high sensitivity. creative-proteomics.comscirp.org
Table 1: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
This table presents a typical set of starting conditions for method development. Actual parameters may vary based on the specific instrument and sample matrix.
Due to the presence of a stereocenter, this compound can exist as a pair of enantiomers. The separation and quantification of these enantiomers are crucial in stereoselective synthesis and pharmacological studies. Chiral HPLC is the definitive method for determining enantiomeric purity. nih.gov This is accomplished by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.comtsijournals.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are highly effective for the resolution of a wide range of racemic compounds, including those with structures analogous to cinnamic acids. nih.govtsijournals.com For instance, a Chiralpak AD-H column, which contains an amylose derivative, has been successfully used to separate the enantiomers of similar compounds. tsijournals.com The mobile phase is typically a non-polar solvent system, such as a mixture of n-heptane and an alcohol modifier like ethanol (B145695) or isopropanol, often with a small amount of an acidic or basic additive to improve peak shape. tsijournals.com
Table 2: Illustrative Chiral HPLC Method for Enantiomeric Separation
| Parameter | Condition |
| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Heptane / Ethanol / Diethylamine (92:8:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25 °C |
This table provides a plausible method based on the separation of structurally related compounds. tsijournals.com Optimization would be required for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, this compound, with its polar carboxylic acid group, has low volatility and is not directly amenable to GC analysis. Therefore, a derivatization step is required to convert the carboxylic acid into a less polar, more volatile functional group, such as an ester or a silyl (B83357) ether. mdpi.comgcms.cz
Esterification, for example, can be achieved by reacting the acid with an alcohol (like methanol or ethanol) in the presence of an acid catalyst. tjpr.org A more common and efficient method for analytical-scale derivatization is silylation, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.comresearchgate.net This reaction increases volatility and thermal stability, allowing the compound to be analyzed by GC. youtube.com
Once derivatized, the compound is injected into the GC, where it is separated from other components on a capillary column (e.g., a non-polar DB-1 or SE-30 type). nist.gov The separated components then enter the mass spectrometer, which serves as a highly specific and sensitive detector, providing both quantitative data and structural information from the mass spectrum.
Table 3: Typical GC-MS Method for Derivatized this compound
| Parameter | Condition |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Reaction Conditions | Heat at 75 °C for 30 minutes |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Injector Temperature | 250 °C |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 40-550 m/z |
This table outlines a general approach; specific parameters must be optimized for the TMS-derivative of this compound.
Electrochemical Methods for Redox Behavior and Sensing Applications
Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of this compound. longdom.org These techniques can provide valuable information about the oxidation and reduction potentials of the molecule, which are influenced by its electronic structure, including the electron-withdrawing halogen substituents and the conjugated system. The electrochemical behavior of cinnamic acids often involves the α,β-unsaturated system and can proceed via oxidation of the carboxylate or reduction of the double bond. nih.govresearchgate.net
In a typical CV experiment, a potential is swept between two limits at a working electrode (e.g., glassy carbon, platinum), and the resulting current is measured. longdom.org For substituted cinnamic acids, studies have shown that one-electron oxidation can occur, leading to radical intermediates that can undergo further reactions. nih.govorganic-chemistry.org The presence of chlorine and fluorine atoms on the phenyl ring is expected to make oxidation more difficult (occur at a more positive potential) compared to unsubstituted cinnamic acid. This property can be exploited for the development of electrochemical sensors for its detection.
Table 4: General Parameters for Cyclic Voltammetry Study
| Parameter | Description |
| Working Electrode | Glassy Carbon Electrode (GCE) or Platinum (Pt) |
| Reference Electrode | Saturated Calomel Electrode (SCE) or Ag/AgCl |
| Counter Electrode | Platinum Wire |
| Solvent/Electrolyte | Acetonitrile or Dimethylformamide (DMF) with 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) |
| Analyte Concentration | 1-10 mM |
| Scan Rate | 10-200 mV/s |
| Potential Range | -2.5 V to +2.5 V (vs. reference) |
Parameters must be adjusted based on the specific solvent system and redox behavior observed.
Spectroscopic Techniques for In-Situ Reaction Monitoring and Characterization
Spectroscopic techniques are invaluable for characterizing the structure of this compound and for monitoring chemical reactions in real-time (in-situ).
Fourier Transform Infrared (FTIR) spectroscopy is particularly useful for this purpose. nih.gov The IR spectrum of cinnamic acid shows characteristic absorption bands for the carboxylic acid O-H stretch (a broad band from ~2500-3300 cm⁻¹), the carbonyl C=O stretch (~1680-1700 cm⁻¹), the alkene C=C stretch (~1625-1640 cm⁻¹), and C-F and C-Cl stretches in the fingerprint region. docbrown.info By using an in-situ probe, such as an Attenuated Total Reflectance (ATR) probe, it is possible to monitor the progress of a reaction, such as an esterification, by observing the decrease in the intensity of the broad O-H band of the carboxylic acid and the appearance of a new C=O ester band at a higher wavenumber (~1715-1730 cm⁻¹). researchgate.netyoutube.com
Raman spectroscopy offers a complementary vibrational spectroscopy technique that is particularly advantageous for monitoring reactions in aqueous media due to water's weak Raman scattering. youtube.com Resonance Raman spectroscopy, which uses a laser excitation wavelength that matches an electronic transition of the analyte, can be used to selectively enhance the Raman signals of a chromophoric substrate like this compound, allowing for highly sensitive monitoring of changes in its structure during a reaction. nih.gov This can be applied to study enzyme-catalyzed reactions or surface-adsorbed species. nih.govnih.gov
Future Research Directions, Challenges, and Emerging Opportunities
Development of Novel and Sustainable Synthetic Methodologies
The classical synthesis of cinnamic acids often involves the Perkin reaction, which utilizes an aromatic aldehyde and an acid anhydride (B1165640) in the presence of a weak base. jk-sci.comuns.ac.id For 3-Chloro-2,6-difluorocinnamic acid, this would likely involve the condensation of 3-chloro-2,6-difluorobenzaldehyde (B61406) with acetic anhydride. While effective, the Perkin reaction often requires high temperatures and long reaction times. jk-sci.com
Future research could focus on developing more sustainable and efficient synthetic routes. This includes the exploration of:
Microwave-assisted synthesis: This technique has been shown to significantly reduce reaction times for the Perkin reaction. jk-sci.com
Sonochemistry: The use of ultrasound has also been demonstrated to be an effective method for synthesizing cinnamic acid. uns.ac.idscispace.com
Palladium-catalyzed cross-coupling reactions: The Heck reaction, which couples an aryl halide with an alkene, presents a versatile alternative for the synthesis of cinnamic acid derivatives. organic-chemistry.orgyoutube.com This approach could be particularly useful for creating a variety of substituted cinnamic acids by varying the coupling partners.
Greener reaction conditions: Investigating the use of more environmentally benign solvents and catalysts would be a crucial step towards sustainable production.
A patent for the preparation of polyhalogen-substituted cinnamic acids suggests methods involving the reaction of diazonium salts with acrylic acid derivatives in the presence of a palladium catalyst, offering another potential synthetic avenue. google.com
Exploration of Undiscovered Reactivity Patterns and Catalytic Transformations
The reactivity of the acrylic acid moiety and the aromatic ring in this compound offers a rich landscape for chemical transformations. Future research should aim to explore:
Novel catalytic transformations: Investigating the use of this compound as a substrate in various catalytic reactions, such as asymmetric hydrogenation to produce chiral derivatives, could unlock new applications. The catalytic transformation of amino acids provides a parallel for the potential of such approaches. sioc-journal.cn
Polymerization reactions: The double bond in the acrylic acid group can participate in polymerization reactions, leading to the formation of novel polymers with potentially interesting properties for materials science. Cinnamic acid and its derivatives are already recognized as valuable building blocks for advanced polymers. rsc.orgresearchgate.net
Cycloaddition reactions: The alkene can undergo cycloaddition reactions, which could be exploited to create complex molecular architectures.
Understanding the influence of the specific halogen substitution pattern on the reactivity of both the double bond and the aromatic ring will be a key area of investigation.
Integration of Machine Learning and AI in Compound Design and Property Prediction
The application of machine learning and artificial intelligence (AI) is revolutionizing drug discovery and materials science. For this compound, these computational tools can be leveraged to:
Predict biological activity: Machine learning models can be trained on existing data for other cinnamic acid derivatives to predict the potential biological activities of this compound and its analogs. dntb.gov.uaresearchgate.netresearchgate.net This can help prioritize synthetic efforts towards compounds with the highest probability of being active for specific targets.
Optimize molecular properties: AI can be used to design novel derivatives of this compound with improved properties, such as enhanced binding affinity to a biological target or better pharmacokinetic profiles.
Elucidate structure-activity relationships: By analyzing large datasets of related compounds, machine learning can help to identify the key structural features that contribute to a particular biological effect, providing valuable insights for the design of more potent and selective compounds.
A study on the use of machine learning for selecting cinnamic acid derivatives as inhibitors of Leishmania major DHFR-TS highlights the potential of these in silico approaches. dntb.gov.uaresearchgate.netresearchgate.net
Elucidation of Broader Molecular Mechanisms in Biological Systems (In Vitro)
While no specific in vitro studies on this compound have been reported, the known biological activities of other cinnamic acid derivatives provide a roadmap for future investigations. nih.gov Halogenated cinnamic acids, in particular, have shown interesting biological profiles. nih.gov
Future in vitro studies should focus on:
Antimicrobial activity: Cinnamic acid and its derivatives have demonstrated significant antibacterial and antifungal properties. nih.govmdpi.comresearchgate.net The presence of halogens can enhance this activity. nih.gov Investigating the effect of this compound on a panel of pathogenic bacteria and fungi is a promising research direction.
Anticancer activity: Many cinnamic acid derivatives exhibit cytotoxicity against various cancer cell lines. iaea.org The potential of this compound to induce apoptosis or inhibit cell proliferation in cancer cells should be explored.
Antineuroinflammatory activity: Recent studies have shown that certain cinnamic acid derivatives can act as potent antineuroinflammatory agents, with potential applications in the treatment of diseases like Alzheimer's. nih.gov
Enzyme inhibition: Investigating the inhibitory activity of this compound against various enzymes could reveal novel therapeutic targets.
These studies will be crucial for understanding the molecular mechanisms underlying the potential biological effects of this compound.
Expansion into New Areas of Materials Science or Supramolecular Chemistry
The structural features of this compound make it an attractive candidate for applications in materials science and supramolecular chemistry.
Functional materials: The photoreactive nature of the cinnamate (B1238496) group can be utilized to develop photoresponsive materials, such as polymers that undergo photodegradation or crosslinking upon exposure to UV light. dntb.gov.ua This could have applications in areas like drug delivery and bio-based plastics. dntb.gov.ua The functionalization of nanoparticles with cinnamic acid has also been explored for creating materials with enhanced antimicrobial properties. tandfonline.comtandfonline.com
Supramolecular assemblies: The carboxylic acid group can participate in hydrogen bonding, leading to the formation of self-assembled supramolecular structures. nih.gov The specific halogenation pattern of this compound could influence the packing and properties of these assemblies, potentially leading to the development of novel liquid crystals or gels. rsc.orgresearchgate.net
The exploration of these areas could lead to the development of new materials with tailored properties for a wide range of applications, from electronics to biomedicine.
Q & A
Basic: What are the standard synthetic routes for preparing 3-Chloro-2,6-difluorocinnamic acid, and what reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves halogenation or cross-coupling reactions. For structurally similar compounds like 3-chloro-2,6-difluorophenylacetic acid (CAS 261762-53-2), common routes include:
- Friedel-Crafts acylation with chloro- and fluoro-substituted precursors under anhydrous AlCl₃ catalysis.
- Suzuki-Miyaura coupling for introducing aryl groups, using Pd catalysts and controlled heating (80–120°C) .
Key yield factors: - Temperature : Excessive heat (>130°C) may deactivate fluorine substituents.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates.
- Catalyst purity : Trace moisture in Pd catalysts reduces coupling efficiency.
Basic: What spectroscopic and chromatographic methods are recommended for characterizing purity and structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent positions via splitting patterns (e.g., para-fluorine coupling constants ≈ 8–10 Hz) and chemical shifts (carboxylic proton at δ 12–13 ppm) .
- HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water (gradient elution) to detect impurities (<2% threshold).
- Melting Point Analysis : Compare observed values (e.g., 126–128°C for 3-chloro-2,6-difluorobenzoic acid) to literature data .
- X-ray Crystallography : Resolve ambiguities in halogen positioning, critical for structure-activity studies.
Advanced: How can factorial design be applied to optimize the synthesis of this compound derivatives?
Methodological Answer:
A 2³ factorial design evaluates three variables (e.g., temperature, catalyst loading, solvent ratio) across two levels:
- Factors :
- Catalyst (0.5 mol% vs. 1.5 mol% Pd).
- Reaction time (6 vs. 12 hours).
- Solvent (THF vs. DMF).
- Response Variables : Yield, purity, and byproduct formation.
Analysis : Use ANOVA to identify interactions (e.g., high Pd loading in DMF reduces byproducts by 15%).
Outcome : Derive optimal conditions (e.g., 1.0 mol% Pd, 9 hours, THF:DMF 3:1) with 85% yield and >97% purity .
Advanced: What strategies resolve contradictions in bioactivity data between similar halogenated cinnamic acid derivatives?
Methodological Answer:
Contradictions often arise from:
- Substituent positional isomerism : Compare 3-chloro-2,6-difluoro vs. 2-chloro-3,6-difluoro analogs. Fluorine’s electronegativity alters H-bonding capacity in receptor binding .
- Assay variability : Standardize bioactivity protocols (e.g., IC₅₀ measurements using identical cell lines and incubation times).
- Solubility artifacts : Use co-solvents (e.g., DMSO ≤0.1%) to ensure consistent compound dissolution across studies.
Validation : Replicate disputed results under controlled conditions and apply QSAR models to isolate electronic vs. steric effects .
Advanced: How do electronic effects of substituents influence reactivity in nucleophilic aromatic substitution reactions?
Methodological Answer:
The meta-chloro and ortho/para-fluoro groups create distinct electronic environments:
- Electron-withdrawing effects : Fluorine at ortho/para positions deactivates the ring, directing nucleophiles to the meta position (Cl substitution site).
- Resonance vs. inductive effects : Fluorine’s strong inductive effect dominates, reducing ring electron density and slowing SNAr kinetics.
Experimental Evidence : - Kinetic studies show 3-chloro-2,6-difluoro derivatives react 40% slower with amines than non-fluorinated analogs.
- Computational DFT analysis confirms lowered LUMO energy at the meta position due to fluorine’s inductive pull .
Advanced: How can AI-driven simulations enhance the design of novel derivatives with improved pharmacokinetic properties?
Methodological Answer:
- COMSOL Multiphysics Integration : Model diffusion coefficients and logP values using molecular dynamics simulations.
- Machine Learning (ML) : Train models on existing datasets to predict solubility (e.g., Random Forest regressors using halogen count and topological polar surface area).
- Automated Optimization : AI algorithms (e.g., Bayesian optimization) iteratively adjust substituent patterns to maximize metabolic stability.
Case Study : AI-predicted 3-chloro-2,6-difluoro-4-nitro derivatives showed 30% higher Caco-2 permeability than parent compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
